molecular formula C21H21NO2 B14952084 2-(4-Tert-butylphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 350997-50-1

2-(4-Tert-butylphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B14952084
CAS No.: 350997-50-1
M. Wt: 319.4 g/mol
InChI Key: GCCINCGANSWCRY-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-3-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group in the compound enhances its stability and lipophilicity, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(4-Tert-butylphenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells, thereby exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-3-methylquinoline-4-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups. These functional groups enhance its stability, lipophilicity, and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

350997-50-1

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C21H21NO2/c1-13-18(20(23)24)16-7-5-6-8-17(16)22-19(13)14-9-11-15(12-10-14)21(2,3)4/h5-12H,1-4H3,(H,23,24)

InChI Key

GCCINCGANSWCRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)C(C)(C)C)C(=O)O

Origin of Product

United States

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